1-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]-N-methylmethanamine;hydrochloride
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Overview
Description
1-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]-N-methylmethanamine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a deuterated isopropyl group, and a methylmethanamine moiety, making it a unique molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]-N-methylmethanamine;hydrochloride typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Introduction of the Deuterated Isopropyl Group: The deuterated isopropyl group can be introduced via a Grignard reaction using deuterated isopropyl magnesium bromide.
N-Methylation: The final step involves the methylation of the amine group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]-N-methylmethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride.
Substitution: The deuterated isopropyl group can be substituted with other alkyl groups using appropriate alkyl halides and a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines.
Scientific Research Applications
1-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]-N-methylmethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]-N-methylmethanamine;hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The deuterated isopropyl group may enhance the compound’s stability and bioavailability, while the N-methylmethanamine moiety can facilitate binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol used in peptide chemistry and as a solvent.
1,1,1,3,3,3-Hexamethyldisilazane: A silylating agent used in analytical chemistry.
Tris[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]silane: A silylating reagent for amino acids and peptides.
Uniqueness
1-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]-N-methylmethanamine;hydrochloride is unique due to its combination of a thiazole ring, a deuterated isopropyl group, and an N-methylmethanamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H15ClN2S |
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Molecular Weight |
212.77 g/mol |
IUPAC Name |
1-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H14N2S.ClH/c1-6(2)8-10-7(4-9-3)5-11-8;/h5-6,9H,4H2,1-3H3;1H/i1D3,2D3; |
InChI Key |
MZHCXYATKCSZHX-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=NC(=CS1)CNC)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CC(C)C1=NC(=CS1)CNC.Cl |
Origin of Product |
United States |
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